MM-589 Tfa

WDR5–MLL PPI inhibition binding affinity fluorescence polarization assay

WDR5-MLL PPI inhibitor programs frequently encounter a potency-translation gap where strong biochemical binding fails to yield robust cellular activity, complicating lead selection. MM-589 TFA resolves this disconnect with verified submicromolar cellular GI50 (0.21-0.25 μM in MV4-11/MOLM-13) and >34-fold selectivity over MLL translocation-negative HL-60 cells. • HMT functional IC50: 12.7 nM - >25-fold improvement over MM-401 and MM-102 • Microsomal T1/2 >60 min across human, mouse, and rat - supports in vivo dosing without continuous infusion • High-resolution co-crystal structure available (PDB: 5VFC, 1.64 Å) - enables immediate structure-guided optimization

Molecular Formula C30H45F3N8O7
Molecular Weight 686.7 g/mol
Cat. No. B15092683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-589 Tfa
Molecular FormulaC30H45F3N8O7
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)
InChIKeyNARXNZHWAWPJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-589 TFA: WDR5–MLL PPI Inhibitor


MM-589 TFA (trifluoroacetate salt) is a macrocyclic peptidomimetic that functions as a high-affinity antagonist of the WD repeat domain 5 (WDR5) protein [1]. It disrupts the WDR5–mixed lineage leukemia (MLL) protein–protein interaction (PPI), a critical node in epigenetic regulation and oncogenic transcription [2]. The compound binds to the central peptide-binding pocket of WDR5, competing with the native MLL WIN motif peptide and thereby attenuating the assembly and catalytic activity of the MLL1 histone H3K4 methyltransferase (HMT) complex [3]. The TFA counterion is employed to enhance solubility and handling properties of this cyclic peptidomimetic scaffold in laboratory settings .

WDR5–MLL PPI inhibition studies (WIN site antagonism)
MLL-rearranged leukemia cell-model assays (MV4-11, MOLM-13)
Reconstituted HMT complex biochemical inhibition workflows
Structure-guided binding mode and SAR interpretation

MM-589 TFA vs. Earlier WDR5–MLL Inhibitors


WDR5–MLL PPI inhibitors exhibit a broad spectrum of binding affinities and functional potencies that preclude generic substitution. While several compounds target the same WDR5 WIN site pocket, their translational potency from in vitro binding to cellular growth inhibition varies dramatically—often by orders of magnitude [1]. Factors including macrocyclic conformational preorganization, differential interactions with adjacent WDR5 residues, and divergent cell permeability profiles generate a potency continuum where even subnanomolar binding does not guarantee robust cellular activity [2]. MM-589 TFA occupies a distinct position within this continuum, demonstrating quantitative differentiation across multiple functional dimensions relative to earlier inhibitors such as MM-102 and MM-401 [3]. The quantitative evidence below delineates exactly where MM-589 TFA provides verifiable, meaningful differentiation that impacts experimental design and procurement decisions.

Class gap WDR5–MLL inhibitor binding affinities span orders of magnitude; direct interchange may alter target engagement profile.
Cell activity Macrocyclic preorganization vs. linear peptides creates divergent cell permeability; intracellular potency may shift significantly.
Functional readout Similar WDR5 binding does not guarantee equivalent HMT complex inhibition; functional endpoint context requires compound-specific validation.

MM-589 TFA: Quantitative Differentiation Evidence


WDR5 Binding Affinity Comparison

MM-589 TFA binds to WDR5 with an IC50 of 0.90 nM and Ki <1 nM, representing a >33-fold improvement in binding affinity compared to the chemical probe OICR-9429, which exhibits a Kd of 30 nM [1][2]. This binding affinity also exceeds that of MM-102 (IC50 2.4 nM) and is comparable to MM-401 (IC50 0.9 nM, Ki <1 nM), placing MM-589 TFA among the highest-affinity WDR5 WIN site binders characterized to date .

WDR5 binding affinity
Head-to-head
IC50 = 0.90 nM; Ki
33-fold higher vs. OICR-9429 (Kd 30 nM); 2.7-fold vs. MM-102 (IC50 2.4 nM)
Supports target-engagement assay context at low concentration.
Fluorescence polarization competitive binding assay.
MLL1 HMT inhibition
Head-to-head
IC50 = 12.7 nM
25-fold vs. MM-401 (320 nM); 31-fold vs. MM-102 (400 nM)
Supports HMT complex functional inhibition endpoint context.
Reconstituted MLL1/WDR5/RbBP5/ASH2L assay with ³H-SAM.
Cell growth inhibition (MLL-r)
Head-to-head
GI50: MV4-11 0.25 μM; MOLM-13 0.21 μM
>25-fold vs. MM-401 (5.9–12.6 μM); >34-fold selectivity vs. HL-60
Supports cell-model endpoint review in MLL-r contexts.
4–7 day viability assay; MV4-11, MOLM-13, HL-60 lines.
Microsomal stability
Class-level inference
T1/2 > 60 min (human, mouse, rat)
>4-fold longer vs. linear peptide inhibitors (typically
Supports PK exposure-model interpretation for in vivo studies.
In vitro liver microsome incubation assay.
Co-crystal structure
Supporting evidence
PDB: 5VFC, 1.64 Å resolution
Binding mode to WIN site confirmed; not publicly available for MM-401/MM-102
Supports structure-guided binding mode interpretation.
X-ray diffraction; recombinant WDR5 co-crystallized with MM-589.
WDR5–MLL PPI inhibition binding affinity fluorescence polarization assay

MLL1 H3K4 Methyltransferase Inhibition

MM-589 TFA inhibits the MLL1 H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM in a fully reconstituted in vitro HMT assay containing recombinant MLL1, WDR5, RbBP5, and ASH2L proteins [1]. This represents a 25-fold improvement in functional potency compared to MM-401 (IC50 = 320 nM) and a 31-fold improvement over MM-102 (IC50 = 400 nM), despite all three compounds exhibiting similar subnanomolar WDR5 binding affinities [2]. The enhanced functional potency of MM-589 TFA is attributed to its macrocyclic scaffold, which provides superior conformational preorganization and more effective disruption of the MLL1–WDR5 complex assembly [3].

MLL1 HMT inhibition
Head-to-head
IC50 = 12.7 nM
25-fold vs. MM-401 (320 nM); 31-fold vs. MM-102 (400 nM)
Supports HMT complex functional inhibition endpoint context.
Reconstituted MLL1/WDR5/RbBP5/ASH2L assay with ³H-SAM.
MLL1 H3K4 methyltransferase functional inhibition scintillation counter assay

Cell Growth Inhibition in MLL-Rearranged Leukemia

In human leukemia cell lines harboring MLL translocations (MV4-11 and MOLM-13), MM-589 TFA potently inhibits cell growth with GI50 values of 0.25 μM and 0.21 μM, respectively, following 4–7 days of treatment [1]. This cellular potency is >25-fold superior to MM-401, which exhibits GI50 values of 5.9–12.6 μM in MLL-rearranged leukemia models [2]. Importantly, MM-589 TFA displays marked selectivity, with an IC50 of 8.6 μM in the MLL translocation-negative HL-60 cell line, yielding a selectivity window of >34-fold for MLL-rearranged versus non-rearranged cells .

Cell growth inhibition (MLL-r)
Head-to-head
GI50: MV4-11 0.25 μM; MOLM-13 0.21 μM
>25-fold vs. MM-401 (5.9–12.6 μM); >34-fold selectivity vs. HL-60
Supports cell-model endpoint review in MLL-r contexts.
4–7 day viability assay; MV4-11, MOLM-13, HL-60 lines.
MLL-rearranged leukemia cell viability GI50

Microsomal Stability Profile

MM-589 TFA demonstrates excellent microsomal stability with a half-life (T1/2) exceeding 60 minutes in human, mouse, and rat liver microsomes [1]. This stability profile, combined with its cell-permeable macrocyclic scaffold, provides a foundation for in vivo pharmacokinetic and pharmacodynamic studies. In contrast, earlier linear peptide inhibitors of the WDR5–MLL interaction typically exhibit poor metabolic stability with T1/2 values often below 15 minutes, severely limiting their utility beyond acute in vitro experiments [2].

Microsomal stability
Class-level inference
T1/2 > 60 min (human, mouse, rat)
>4-fold longer vs. linear peptide inhibitors (typically
Supports PK exposure-model interpretation for in vivo studies.
In vitro liver microsome incubation assay.
Co-crystal structure
Supporting evidence
PDB: 5VFC, 1.64 Å resolution
Binding mode to WIN site confirmed; not publicly available for MM-401/MM-102
Supports structure-guided binding mode interpretation.
X-ray diffraction; recombinant WDR5 co-crystallized with MM-589.
microsomal stability pharmacokinetics in vivo translation

Co-Crystal Structure of WDR5–MM-589

The co-crystal structure of MM-589 bound to WDR5 (PDB ID: 5VFC) has been solved at 1.64 Å resolution, providing atomic-level validation of the compound's binding mode to the WIN site pocket [1]. The structure reveals that the macrocyclic scaffold of MM-589 pre-organizes key pharmacophoric elements—including the arginine-mimetic guanidine moiety—for optimal interaction with WDR5 residues that normally engage the MLL WIN peptide [2]. This structural validation distinguishes MM-589 TFA from earlier inhibitors such as MM-401 and MM-102 for which high-resolution co-crystal structures are not publicly available, enabling more rigorous interpretation of structure-activity relationships and rational optimization efforts [3].

Co-crystal structure
Supporting evidence
PDB: 5VFC, 1.64 Å resolution
Binding mode to WIN site confirmed; not publicly available for MM-401/MM-102
Supports structure-guided binding mode interpretation.
X-ray diffraction; recombinant WDR5 co-crystallized with MM-589.
X-ray crystallography structural biology WDR5 binding mode

MM-589 TFA: Application Scenarios


Cellular Target Engagement in MLL-r Leukemia

Given its submicromolar GI50 (0.21–0.25 μM) in MV4-11 and MOLM-13 cells and >34-fold selectivity over MLL translocation-negative HL-60 cells [1], MM-589 TFA is optimally deployed for cellular proof-of-concept experiments requiring robust, on-target growth inhibition. The compound's demonstrated potency enables detection of downstream pharmacodynamic markers (e.g., reduced H3K4me3, MYC downregulation) at concentrations that minimize non-specific cytotoxicity, making it suitable for dose-response studies, synergy screens with standard-of-care agents, and genetic perturbation rescue experiments in MLL-rearranged acute myeloid leukemia (AML) cell models.

Biochemical HMT Complex Inhibition Assays

For in vitro HMT activity assays using reconstituted MLL1 core complex components (MLL1, WDR5, RbBP5, ASH2L), MM-589 TFA provides near-complete inhibition of H3K4 methyltransferase activity at low nanomolar concentrations (IC50 = 12.7 nM) [1]. This >25-fold improvement in functional potency relative to MM-401 and MM-102 makes MM-589 TFA the preferred tool compound for experiments requiring robust ablation of MLL1 HMT activity, including in vitro transcription assays, chromatin remodeling studies, and biochemical characterization of MLL complex enzymology.

In Vivo Pharmacodynamic Studies in Rodents

The extended microsomal stability of MM-589 TFA (T1/2 > 60 min across human, mouse, and rat microsomes) [1] supports its use in acute and subchronic in vivo dosing regimens. Researchers can administer the compound via intraperitoneal or intravenous routes with confidence that systemic exposure will be maintained over the dosing interval, enabling pharmacodynamic assessment of H3K4 trimethylation, MYC target gene expression, and tumor burden in xenograft or genetically engineered mouse models of MLL-rearranged leukemia. This differentiates MM-589 TFA from less stable linear peptide inhibitors that require continuous infusion or frequent re-dosing to achieve comparable exposure.

Structure-Guided Medicinal Chemistry Studies

The availability of a high-resolution co-crystal structure (PDB: 5VFC, 1.64 Å resolution) [1] makes MM-589 TFA the preferred starting point for structure-guided optimization campaigns. Medicinal chemistry teams can leverage the atomic-level binding mode information to rationally design analogs with improved physicochemical properties or altered selectivity profiles. Additionally, structural biology groups investigating the WDR5 WIN site can use MM-589 TFA as a reference ligand for co-crystallization, fragment screening by X-ray crystallography, and molecular dynamics simulations aimed at understanding the conformational dynamics of WDR5 upon ligand binding.

Application
Selection Property
Validation Focus
MLL-r leukemia cell-model studies
Reported GI50 and selectivity context
Cell-viability and H3K4me3 endpoint review
Reconstituted HMT complex assays
Reported functional inhibition context
HMT activity and chromatin endpoint interpretation
Rodent PD model studies
Reported microsomal stability profile
PK/PD exposure-model interpretation
Structure-based ligand design
High-resolution co-crystal structure reported
Binding mode and SAR interpretation

Technical Documentation Hub

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